![molecular formula C23H23N7O3 B2528046 benzyl 4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate CAS No. 920185-16-6](/img/structure/B2528046.png)
benzyl 4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, benzyl 4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate, is a derivative of triazolopyrimidine, which is a heterocyclic compound that has been studied for various biological activities. The structure of this compound suggests that it may have potential as a central nervous system agent, possibly interacting with serotonin receptors or adrenoceptors due to the presence of the arylpiperazine moiety, which is a common feature in many pharmacologically active compounds .
Synthesis Analysis
The synthesis of related triazolopyrimidine derivatives typically involves the formation of the triazole ring followed by the introduction of the pyrimidine moiety. For instance, the synthesis of a benzotriazole derivative with a piperazine ring was achieved by treating a formamido-triazole carboxamide with benzyl chloride, followed by a series of reactions including oxidation and desulfurization steps . Similarly, the synthesis of a triazoloquinazolinone derivative involved the use of a benzyl group and a piperazine ring, indicating that the synthesis of the compound would likely follow a multi-step pathway involving the formation of the triazolopyrimidine core, followed by the introduction of the benzyl and piperazine groups .
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives is characterized by the presence of a triazole ring fused to a pyrimidine ring. The molecular orbital studies and conformational analysis of similar compounds have been performed using computational methods such as time-dependent density functional theory (TDDFT) calculations, which help in understanding the electronic transitions and binding mechanisms of these molecules . The absolute configuration of these molecules can be determined by single-crystal X-ray diffraction analysis, which is crucial for understanding the stereochemistry and its impact on biological activity .
Chemical Reactions Analysis
The chemical reactivity of triazolopyrimidine derivatives can involve various transformations, such as oxidative ring closure, which has been used to synthesize a related triazolopyridine derivative . The introduction of substituents like benzyl groups can be achieved through reactions with benzyl halides, and further functionalization can be performed using different reagents and conditions, as demonstrated in the preparation of various analogs . The presence of the piperazine ring also allows for additional chemical modifications, which can be tailored to enhance the compound's interaction with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidine derivatives, such as solubility, identification, and purity, are essential for their development as pharmaceutical agents. Quality control methods, including infrared and ultraviolet spectroscopy, liquid chromatography, and potentiometric titration, have been developed to ensure the purity and consistency of these compounds . These methods are critical for the characterization of the compound and for confirming its identity and the absence of impurities, which is necessary for further pharmacological studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
Some novel derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, a study by Bektaş et al. (2007) detailed the synthesis of novel 1,2,4-triazole derivatives and their screening for antimicrobial activities, where several compounds exhibited good or moderate activities against tested microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Anti-Inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, which were evaluated for their anti-inflammatory and analgesic activities. The study found significant COX-2 inhibitory activity, with some compounds showing higher analgesic and anti-inflammatory activities than the standard drug, sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives
Mohamed (2021) presented the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives. These compounds' structures were confirmed using elemental analysis and spectroscopic data, showcasing the diverse synthetic strategies employed in creating novel chemical entities (Mohamed, 2021).
Antioxidant Activity and Biological Evaluation
Gilava et al. (2020) conducted a study on the synthesis of triazolopyrimidines and evaluated their antimicrobial and antioxidant activities. The compounds synthesized exhibited varying degrees of biological activity, highlighting the potential of triazolopyrimidines in developing new therapeutic agents (Gilava, Patel, Ram, & Chauhan, 2020).
Wirkmechanismus
Target of Action
Similar compounds, such as [1,2,3]triazolo[4,5-d]pyrimidine derivatives, have been reported to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, making it an appealing target for cancer treatment .
Mode of Action
Similar compounds have been reported to interact with their targets by binding to the active site of the enzyme, thereby inhibiting its function . This interaction can lead to changes in the cell cycle progression, potentially leading to apoptosis .
Biochemical Pathways
Compounds that inhibit cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cancer cells .
Pharmacokinetics
In silico admet studies on similar compounds have shown suitable pharmacokinetic properties .
Result of Action
Similar compounds have been reported to inhibit the proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis .
Eigenschaften
IUPAC Name |
benzyl 4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O3/c1-32-19-9-5-8-18(14-19)30-22-20(26-27-30)21(24-16-25-22)28-10-12-29(13-11-28)23(31)33-15-17-6-3-2-4-7-17/h2-9,14,16H,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCFNTWTCYFCRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)OCC5=CC=CC=C5)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-N-methylbenzamide](/img/structure/B2527964.png)
![4-Azaspiro[2.5]octane-7-carboxylic acid;hydrochloride](/img/structure/B2527967.png)
![5-((3-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2527968.png)
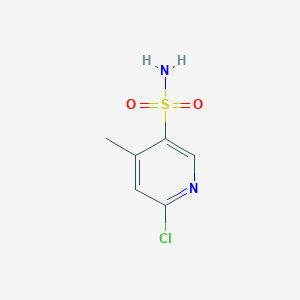


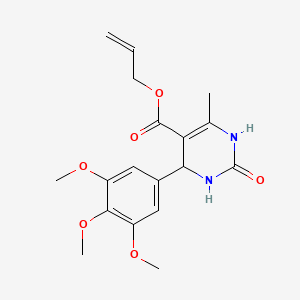
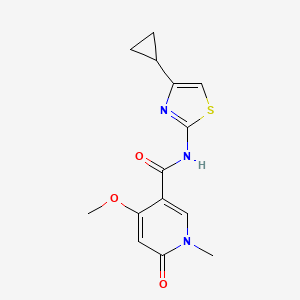
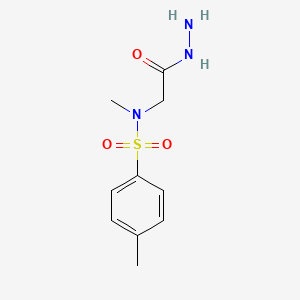
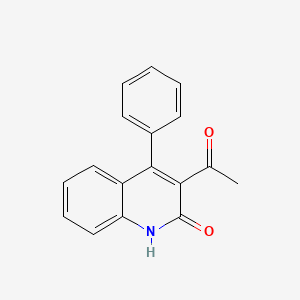
![2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2527980.png)
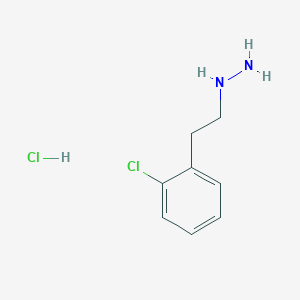
![3-(benzylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2527986.png)